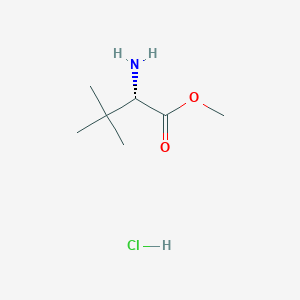

L-tert-Leucine methyl ester hydrochloride

Descripción general

Descripción

El clorhidrato de sevelamer es un fármaco que se une al fosfato, que se utiliza principalmente para controlar la hiperfosfatemia en pacientes con enfermedad renal crónica, especialmente aquellos en diálisis . Se comercializa con el nombre comercial Renagel y es conocido por su capacidad para prevenir la absorción del fosfato de la dieta en el tracto gastrointestinal, lo que reduce los niveles de fosfato en suero .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del clorhidrato de sevelamer implica la polimerización de alilamina con epiclorhidrina. El proceso comienza con la reacción de alilamina y ácido clorhídrico para formar clorhidrato de alilamina. Este intermedio se polimeriza luego bajo la iniciación de un iniciador azo para formar un polímero de clorhidrato de alilamina . El polímero se alcaliniza posteriormente para obtener un polímero de alilamina, que luego se hace reaccionar con epiclorhidrina para sintetizar clorhidrato de sevelamer .

Métodos de producción industrial: En entornos industriales, la producción de clorhidrato de sevelamer implica técnicas de granulación donde el compuesto se mezcla con diluyentes y se humedece con una solución de polietilenglicol. Esta mezcla se seca y se procesa en tabletas o cápsulas .

Análisis De Reacciones Químicas

Tipos de reacciones: El clorhidrato de sevelamer se somete principalmente a reacciones de sustitución debido a la presencia de grupos amino reactivos. Estas reacciones se ven facilitadas por la naturaleza polimérica del compuesto, que permite múltiples sitios de sustitución.

Reactivos y condiciones comunes: La síntesis de clorhidrato de sevelamer implica reactivos como alilamina, ácido clorhídrico y epiclorhidrina. El proceso de polimerización se inicia mediante compuestos azo, y las condiciones de reacción suelen incluir temperaturas y niveles de pH controlados para garantizar la estabilidad del polímero .

Productos principales formados: El producto principal formado a partir de estas reacciones es el propio clorhidrato de sevelamer. La polimerización y las reacciones posteriores dan como resultado un polímero reticulado que se une eficazmente a los iones fosfato en el tracto gastrointestinal .

Aplicaciones Científicas De Investigación

Peptide Synthesis

L-tert-Leucine methyl ester hydrochloride is widely utilized in the field of peptide synthesis due to its ability to serve as a protecting group for amino acids. This property facilitates the formation of peptide bonds while preventing unwanted reactions during synthesis processes.

Key Characteristics:

- Molecular Formula : C₇H₁₆ClNO₂

- Molecular Weight : 181.66 g/mol

- Optical Activity : [α]20/D +17.5±1°, c = 1% in methanol .

Biological Research

The compound has been employed in various biological studies, particularly in the following areas:

Drug Development

This compound is explored for its potential in drug design, particularly in developing peptide-based therapeutics. Its structural properties allow for modifications that can enhance bioactivity and specificity towards target proteins.

Cell Culture Studies

This compound is used in cell culture systems to study cellular responses to amino acid derivatives. It plays a role in signaling pathways and metabolic processes, making it relevant for research in cancer, immunology, and metabolic diseases .

Antibody-Drug Conjugates (ADCs)

Recent studies have investigated the incorporation of this compound in ADCs, highlighting its effectiveness in enhancing the stability and efficacy of therapeutic antibodies against cancer cells . The conjugation process benefits from the compound's ability to form stable linkages with cytotoxic agents.

Metabolic Pathway Analysis

Research has demonstrated that this compound can influence metabolic enzymes involved in amino acid metabolism. This has implications for understanding metabolic disorders and developing targeted therapies .

Mecanismo De Acción

El clorhidrato de sevelamer ejerce sus efectos uniéndose al fosfato de la dieta en el tracto gastrointestinal, evitando su absorción en el torrente sanguíneo . Esta unión se produce mediante interacciones iónicas y de enlace de hidrógeno entre los grupos amino del sevelamer y los iones fosfato . Al reducir los niveles de fosfato en suero, el clorhidrato de sevelamer ayuda a controlar la hiperfosfatemia y sus complicaciones asociadas, como el hiperparatiroidismo secundario y la calcificación vascular .

Comparación Con Compuestos Similares

El clorhidrato de sevelamer se compara a menudo con otros quelantes del fosfato, como el acetato de calcio y el carbonato de lantano. A diferencia de los quelantes a base de calcio, el clorhidrato de sevelamer no aumenta el riesgo de hipercalcemia y calcificación arterial . Además, se ha demostrado que el clorhidrato de sevelamer reduce los niveles de colesterol de lipoproteínas de baja densidad (LDL) en suero, un beneficio que no se observa con otros quelantes del fosfato .

Compuestos similares:

Acetato de calcio: Un quelante del fosfato que puede aumentar el riesgo de hipercalcemia.

Carbonato de lantano: Otro quelante del fosfato con un mecanismo de acción diferente.

Carbonato de sevelamer: Un compuesto similar al clorhidrato de sevelamer, pero con un contraión diferente (carbonato en lugar de clorhidrato).

La estructura polimérica única del clorhidrato de sevelamer y su capacidad para unirse al fosfato sin afectar los niveles de calcio lo convierten en un agente terapéutico valioso en el tratamiento de la hiperfosfatemia.

Actividad Biológica

L-tert-Leucine methyl ester hydrochloride (CAS No. 63038-27-7) is a derivative of the branched-chain amino acid leucine, which has been studied for its diverse biological activities across various fields such as immunology, cell biology, and metabolic research. This article provides a comprehensive overview of the compound's biological activity, supported by research findings, data tables, and case studies.

- Molecular Formula : C₇H₁₆ClNO₂

- Molecular Weight : 181.66 g/mol

- Solubility : Soluble in DMSO at concentrations up to 100 mg/mL .

This compound exhibits its biological effects through several mechanisms:

- Cell Signaling and Metabolism : The compound is utilized in cell cultures to study its effects on cellular functions, particularly in signaling pathways and metabolic processes. Research indicates that it can influence microglial activity and interactions with prion proteins, which are crucial for understanding neurodegenerative diseases.

- Immune Modulation : In immunology, this compound has been shown to stimulate immune cells, leading to increased cytokine production. This response is critical for understanding immune system dynamics and developing immunotherapies .

- Transport Mechanisms : The uptake of L-tert-Leucine derivatives by lymphocytes occurs via a novel dipeptide-specific transport mechanism. This transport is enhanced by hydrophobic modifications at the carboxyl terminus of peptides, which may facilitate targeted delivery of therapeutic agents .

Biological Activities

The following table summarizes key biological activities associated with this compound:

| Field | Application Summary | Methods of Application | Results and Outcomes |

|---|---|---|---|

| Cell Biology | Analysis of cell signaling pathways and metabolism | Introduced into cell cultures; monitored via imaging and flow cytometry | Provided insights into cellular responses to stimuli; influenced microglial activity. |

| Immunology | Study of cytokine responses and immune cell activation | Stimulated immune cells in vitro; quantified cytokine production using ELISA | Enhanced understanding of immune regulation; potential for new immunotherapies. |

| Tissue Engineering | Investigated effects on bone marrow progenitor cell differentiation | Incorporated into ECM scaffolds for BMPC culture | Suggested role in enhancing bone regeneration processes. |

| Microbiology/Pharmaceuticals | Development of antimicrobial peptides | Incorporated into peptide chains during synthesis; tested against bacterial strains | Showed effectiveness against antibiotic-resistant bacteria, promising for new drug development. |

| Metabolomics | Studied metabolic pathways involving branched-chain amino acids | Used as a tracer in metabolic studies | Provided insights into muscle metabolism and energy production; implications for nutritional supplements. |

| Enzymology | Study of enzyme kinetics related to amino acid metabolism | Used as substrate or inhibitor in enzymatic reactions | Contributed to understanding enzyme function; potential for enzyme-based therapies or diagnostics. |

Case Studies

-

Immunological Response Enhancement :

A study demonstrated that this compound significantly increased the production of pro-inflammatory cytokines in activated T cells. Using flow cytometry, researchers observed enhanced activation markers on T cells after treatment with the compound, indicating its potential as an immunomodulatory agent. -

Bone Regeneration Research :

In tissue engineering applications, this compound was incorporated into scaffolds designed for bone marrow progenitor cells. Preliminary results indicated improved differentiation rates towards osteogenic lineages when exposed to this compound, suggesting its utility in regenerative medicine.

Propiedades

IUPAC Name |

methyl (2S)-2-amino-3,3-dimethylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-7(2,3)5(8)6(9)10-4;/h5H,8H2,1-4H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTQWUHFSXVRPY-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584463 | |

| Record name | Methyl 3-methyl-L-valinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63038-27-7 | |

| Record name | L-Valine, 3-methyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63038-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl L-tert-leucinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063038277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-methyl-L-valinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Valine, 3-methyl-, methyl ester, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL L-TERT-LEUCINATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIZ1L06TSF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.